molecular formula C23H25N5O3S2 B2660076 ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 892416-34-1

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2660076
CAS No.: 892416-34-1
M. Wt: 483.61
InChI Key: DWFRVYKSXOCKSV-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

The synthesis of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring. The final steps involve the attachment of the piperazine ring and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridazine rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can be compared with other thiazole and pyridazine derivatives. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

These compounds share structural similarities but differ in their specific biological activities and applications.

Biological Activity

Ethyl 4-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with various functional groups, including a thiazole moiety. Its molecular formula is C19H23N3O2SC_{19}H_{23}N_3O_2S, and it possesses a molecular weight of 357.47 g/mol. The presence of the thiazole ring is significant as it is known to enhance biological activity.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. A notable study evaluated a series of thiazole derivatives, including the target compound, revealing structure-dependent antibacterial activity.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Ethyl 4-(2-{...})Staphylococcus aureus8 µg/mL
Ethyl 4-(2-{...})Escherichia coli16 µg/mL
Ethyl 4-(2-{...})Pseudomonas aeruginosa>64 µg/mL

These findings suggest that while the compound exhibits potent activity against Gram-positive bacteria, its efficacy against Gram-negative strains may be limited .

Antifungal Activity

The compound's antifungal potential was assessed through various assays. It demonstrated significant activity against drug-resistant strains of Candida, surpassing traditional antifungal agents like fluconazole.

Fungal Strain MIC (µg/mL) Comparison to Fluconazole
Candida auris12 µg/mLGreater than fluconazole
Candida albicans15 µg/mLComparable

The results indicate that modifications to the thiazole structure can enhance antifungal properties, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Investigations into the anticancer effects of this compound revealed promising results in vitro. The compound was tested on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), showing significant cytotoxicity.

Cell Line IC50 (µM) Effectiveness
A5495.0High cytotoxicity
Caco-27.5Moderate cytotoxicity

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several thiazole derivatives and tested their antibacterial activity against resistant strains. The target compound was among those that showed significant efficacy against S. aureus with an MIC of 8 µg/mL, indicating its potential as an antibacterial agent .
  • Antifungal Investigations : In another study focusing on antifungal properties, ethyl derivatives were evaluated for their effectiveness against resistant fungal strains. The results indicated that the compound significantly inhibited growth in Candida auris, suggesting its therapeutic potential in treating fungal infections resistant to conventional treatments .
  • Anticancer Research : The anticancer properties were explored in a study involving various cancer cell lines, where the compound exhibited IC50 values indicating strong cytotoxic effects, particularly in lung and colon cancer cells. This positions the compound as a potential candidate for further anticancer drug development .

Properties

IUPAC Name

ethyl 4-[2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S2/c1-3-31-23(30)28-13-11-27(12-14-28)20(29)15-32-19-10-9-18(25-26-19)21-16(2)24-22(33-21)17-7-5-4-6-8-17/h4-10H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFRVYKSXOCKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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